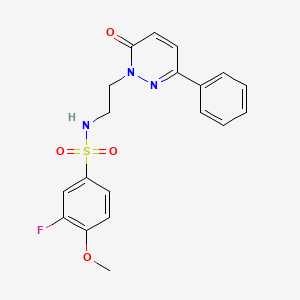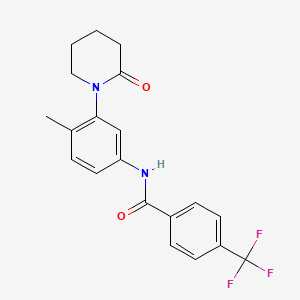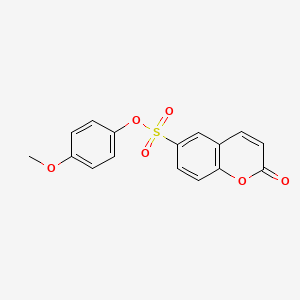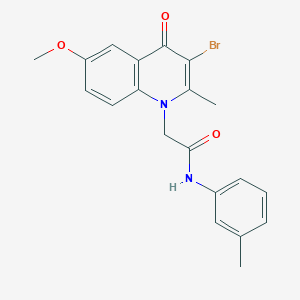
2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide is a useful research compound. Its molecular formula is C24H27N3O4S2 and its molecular weight is 485.62. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
A significant application of such chemicals involves the synthesis of heterocyclic compounds, which are crucial in developing new pharmaceuticals and materials. For example, the synthesis of thienopyridines and other fused derivatives from acetoacetanilides showcases the utility of related compounds in creating complex molecular structures with potential applications in medicinal chemistry and material science (Harb, Hussein, & Mousa, 2006).
Antimicrobial and Antifungal Activities
Several novel sulfonamide derivatives, including those related to the compound , have been synthesized and evaluated for their antimicrobial and antifungal activities. This research suggests the potential of these compounds in developing new treatments for bacterial and fungal infections. For instance, specific sulfonamide derivatives have shown good activity against various Gram-negative and Gram-positive bacteria, indicating their value in antibiotic research (Hafez, El-Gazzar, & Zaki, 2016).
Pharmaceutical Synthesis
The compound and its analogs are involved in the pharmaceutical synthesis of drugs, particularly those with hypoglycemic and anti-diabetic properties. For example, the mechanochemical synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs such as tolbutamide and chlorpropamide, highlights the role of these compounds in developing treatments for diabetes (Tan, Štrukil, Mottillo, & Friščić, 2014).
Carbonic Anhydrase Inhibition
Compounds derived from similar chemical frameworks have been studied for their ability to inhibit carbonic anhydrase, which is a therapeutic target for treating conditions like glaucoma. These inhibitors are designed to strongly inhibit isozymes involved in aqueous humor secretion in the eye, providing a potential approach for glaucoma treatment (Casini, Mincione, Vullo, Menabuoni, Scozzafava, & Supuran, 2002).
Solubility and Drug Formulation
The solubility and thermodynamics of dihydropyrimidine derivatives, similar to the compound , in various solvents have been studied to address the challenge of poor drug solubility in aqueous media. This research is crucial for drug formulation, ensuring that medications can be effectively absorbed and utilized in the body (Shakeel, Bhat, & Haq, 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-thiol, which is synthesized from 4-isopropylbenzenesulfonyl chloride and 2-thiouracil. The second intermediate is N-(p-tolyl)butanamide, which is synthesized from p-toluidine and butyric anhydride. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "4-isopropylbenzenesulfonyl chloride", "2-thiouracil", "p-toluidine", "butyric anhydride", "standard peptide coupling reagents" ], "Reaction": [ "Synthesis of 5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-thiol:", "- 4-isopropylbenzenesulfonyl chloride is reacted with 2-thiouracil in the presence of a base such as triethylamine to form the intermediate 5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-thiol.", "Synthesis of N-(p-tolyl)butanamide:", "- p-toluidine is reacted with butyric anhydride in the presence of a base such as pyridine to form the intermediate N-(p-tolyl)butanamide.", "Coupling of the two intermediates:", "- The two intermediates are coupled using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide." ] } | |
CAS-Nummer |
899357-69-8 |
Produktname |
2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide |
Molekularformel |
C24H27N3O4S2 |
Molekulargewicht |
485.62 |
IUPAC-Name |
N-(4-methylphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]butanamide |
InChI |
InChI=1S/C24H27N3O4S2/c1-5-20(22(28)26-18-10-6-16(4)7-11-18)32-24-25-14-21(23(29)27-24)33(30,31)19-12-8-17(9-13-19)15(2)3/h6-15,20H,5H2,1-4H3,(H,26,28)(H,25,27,29) |
InChI-Schlüssel |
JKDQXMZCGXJATI-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ethanesulfonamide](/img/structure/B2686682.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)isonicotinamide](/img/structure/B2686685.png)

![Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate](/img/structure/B2686690.png)
![4-nitro-N-[3-[(4-nitrobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2686691.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide](/img/structure/B2686693.png)


![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2686696.png)



![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2686703.png)